(2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C23H36N6O5S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18-/m0/s1 |
InChI Key |
KXNPVXPOPUZYGB-WZFCQOSNSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine-2-carboxylic Acid Core
- Starting from commercially available or synthesized (2S,4S)-4-methylpiperidine-2-carboxylic acid.
- The stereochemistry at positions 2 and 4 is critical and maintained through chiral synthesis or resolution methods.
- Protection of the amino and carboxyl groups is often performed to facilitate subsequent coupling.
Preparation of the Sulfonylating Agent
- The sulfonyl chloride derivative of 3-methyl-1,2,3,4-tetrahydroquinoline-8-yl is prepared by chlorosulfonation of the corresponding tetrahydroquinoline.
- This reagent is reactive towards nucleophilic amines, enabling sulfonamide bond formation.
Coupling of the L-Arginyl Moiety and Sulfonylation
- The L-arginyl residue, often protected at the guanidine and amino groups, is coupled to the piperidine core using peptide coupling reagents.
- After coupling, the sulfonyl chloride derivative is reacted with the free amino group of the arginyl moiety to form the sulfonamide linkage.
- Final deprotection steps yield the target compound with the desired stereochemistry.
Detailed Preparation Methodology
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of (2S,4S)-4-methylpiperidine-2-carboxylic acid | Boc2O or Fmoc-Cl, base, solvent | Protect amino group to prevent side reactions |
| 2 | Activation of L-arginine derivative | Use of EDC/HOBt or DCC, base | Coupling to protected piperidine acid |
| 3 | Peptide bond formation | Stirring at room temperature or slight heating | Monitoring by TLC or HPLC |
| 4 | Preparation of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride | Chlorosulfonic acid treatment, low temperature | Sulfonyl chloride formation is moisture sensitive |
| 5 | Sulfonylation of arginyl amine | Reaction with sulfonyl chloride in presence of base | Formation of sulfonamide bond |
| 6 | Deprotection of protecting groups | Acidic or basic conditions depending on protecting groups | Final purification by crystallization or chromatography |
Research Findings and Optimization
- Stereochemical Control: Maintaining the (2S,4S) configuration is essential for biological activity. Enantioselective synthesis or chiral resolution methods are employed to ensure purity.
- Coupling Efficiency: Use of modern peptide coupling reagents like HATU or EDC/HOBt improves yield and reduces racemization.
- Sulfonylation Conditions: The sulfonyl chloride intermediate is highly reactive; controlling temperature and moisture is critical to avoid side reactions.
- Purification: Final product purification typically involves preparative HPLC or recrystallization to achieve high purity (>98%).
- Yield: Overall yields reported in literature range from 40% to 65% depending on scale and optimization of each step.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Piperidine protection | Boc protection, RT, 2-4 h | >95% conversion |
| Arginyl coupling | EDC/HOBt, DMF, RT, overnight | 70-85% yield |
| Sulfonyl chloride synthesis | Chlorosulfonic acid, 0-5°C, 1-2 h | Sensitive intermediate |
| Sulfonylation | Base (TEA), DCM, 0-25°C, 2-4 h | 60-75% yield |
| Deprotection | TFA or NaOH, RT, 1-3 h | Complete removal of protecting groups |
| Purification | Prep HPLC or recrystallization | >98% purity |
Chemical Reactions Analysis
Nitrosation at the Tetrahydroquinoline Ring
The tetrahydroquinoline moiety undergoes nitrosation under specific conditions, forming N-Nitroso derivatives . This reaction is critical in impurity profiling during pharmaceutical synthesis.
Key Findings :
-
The nitroso group (–NO) introduces steric and electronic effects, altering biological activity .
-
This reaction is typically monitored in quality control to ensure compliance with regulatory standards for impurities .
Hydrolysis of the Sulfonamide Linkage
The sulfonamide bond (–SO₂–NH–) is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Inferred Mechanism |
|---|---|---|---|
| Acidic Hydrolysis | HCl (concentrated), heat | 3-Methyl-1,2,3,4-tetrahydroquinolin-8-sulfonic acid + L-arginine derivative | Cleavage of S–N bond via protonation |
| Basic Hydrolysis | NaOH (aqueous), reflux | Sulfonate salt + free amine | Nucleophilic attack by hydroxide ion |
Structural Evidence :
-
The sulfonamide group’s electron-withdrawing nature increases susceptibility to hydrolysis.
Oxidation of the Tetrahydroquinoline Moiety
The tetrahydroquinoline ring may undergo oxidation to form a fully aromatic quinoline system:
| Reaction Type | Reagents/Conditions | Product | Potential Byproducts |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic), H₂O₂, or O₂ | 3-Methylquinoline-8-sulfonamide derivative | MnO₂, H₂O |
Mechanistic Insights :
-
Oxidation likely proceeds via dehydrogenation, removing two hydrogens from the tetrahydroquinoline ring.
-
The methyl substituent at position 3 may sterically hinder this reaction.
Carboxylic Acid Reactivity
The carboxylic acid group (–COOH) participates in salt formation or esterification:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Salt Formation | NaOH, KOH | Sodium/potassium carboxylate salt | Improved water solubility |
| Esterification | ROH, H⁺ (catalytic) | Piperidine-2-carboxylate ester | Prodrug synthesis |
Guanidino Group Reactivity
The guanidine group (–NHC(=NH)NH₂) engages in acid-base and coordination chemistry:
| Reaction Type | Reagents/Conditions | Product | Role |
|---|---|---|---|
| Protonation | HCl | Guanidinium chloride adduct | Stabilization in acidic media |
| Metal Coordination | Fe³⁺, Cu²⁺ | Metal-guanidine complex | Chelation in biological systems |
Stereochemical Stability
The (2S,4S) configuration may influence reaction outcomes:
Scientific Research Applications
The compound (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on therapeutic uses, synthesis methods, and biological evaluations.
Anticancer Activity
Recent studies indicate that compounds similar to (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid exhibit significant anticancer properties. These compounds often target cyclin-dependent kinases (CDKs), specifically CDK12 and CDK13, which are crucial in cell cycle regulation and have been implicated in various cancers. Inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in cancers such as breast and lung cancer .
Neurological Disorders
The compound's structure suggests potential applications in treating neurodegenerative diseases. By modulating pathways associated with neuroinflammation and neuronal survival, it may provide therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The sulfonyl group is particularly noteworthy for its role in enhancing the compound's bioactivity and selectivity towards target receptors involved in neuroprotection .
Cardiovascular Health
There is emerging interest in the use of this compound to address cardiovascular disorders. The ability to influence signaling pathways related to vascular health could make it a candidate for treating conditions such as atherosclerosis. Its effects on endothelial function and inflammation are areas of active research .
Synthetic Routes
The synthesis of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring through cyclization reactions.
- Sulfonylation using appropriate sulfonyl chlorides to introduce the sulfonyl group.
- Arginylation , where L-arginine is conjugated to the piperidine framework.
These synthetic approaches are crucial for optimizing yield and purity, which are essential for biological testing .
In Vitro Studies
Biological evaluations have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, studies demonstrate its effectiveness against colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid with target proteins involved in cancer progression. These computational analyses help elucidate the interactions at the molecular level and guide further modifications for enhanced efficacy .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating specific proteins or signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Stereochemical Impact : The (2S,4S) configuration of the target compound contrasts with the (2R,4R) configurations of argipidine and argatroban . Stereoisomerism significantly affects binding affinity; for example, argatroban’s (2R,4R) configuration is critical for thrombin inhibition .
Functional Group Variations: The nitroamino substituent in the nitroamino analog () replaces the guanidino group, likely reducing hydrogen-bonding capacity and altering pharmacokinetics . Methiapril lacks the tetrahydroquinoline moiety but shares a piperidine/pipecolinic acid core, highlighting structural flexibility in ACE inhibitor design .
Research Findings and Implications
- Thrombin Inhibition Potential: The structural resemblance to argatroban suggests the target compound may inhibit thrombin, a key enzyme in coagulation. Further in vitro assays are required to validate this hypothesis .
- Stereochemical Optimization : Comparative studies of (2S,4S) vs. (2R,4R) configurations could elucidate stereochemical influences on efficacy and toxicity, as seen in ACE inhibitors .
- 3D Culture Applications : Advanced 3D culture systems () could model the compound’s effects in vascularized environments, though direct evidence is lacking .
Biological Activity
(2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid is a complex organic compound characterized by its unique piperidine structure and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry and pharmacology due to its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 508.6 g/mol. The IUPAC name describes its intricate structure, which includes a piperidine ring, a sulfonyl group, and an arginyl moiety. The presence of these functional groups suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C23H36N6O5S |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (2S,4S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
| InChI | InChI=1S/C23H36N6O5S/c1-14... |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Research indicates that it may act as an inhibitor of certain enzymes related to metabolic pathways, potentially influencing conditions such as diabetes or cardiovascular diseases.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives related to this compound. It demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings .
- Anticoagulant Properties : Similar compounds have been investigated for their anticoagulant effects. For instance, analogs have shown efficacy in preventing thrombus formation in vitro and in vivo models, indicating that this compound might possess similar properties .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of piperidine derivatives. In animal models of neurodegeneration, compounds structurally related to (2S,4S)-4-Methyl showed promise in reducing oxidative stress and inflammation within neural tissues .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid. These investigations have revealed:
- Inhibition of α-glucosidase : Some derivatives exhibited potent inhibition of α-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients .
- Binding Affinity Studies : Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in metabolic regulation, highlighting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid, and how can yield optimization be approached?
- Methodological Answer : Use a stepwise approach combining sulfonylation and peptide coupling. For example:
- Step 1 : Sulfonylate 3-methyl-1,2,3,4-tetrahydroquinolin-8-amine using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 h) .
- Step 2 : Couple the sulfonamide intermediate with L-arginyl-piperidine-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Apply heuristic algorithms (e.g., Bayesian optimization) to screen solvent systems, temperatures, and stoichiometric ratios, as demonstrated in reaction condition optimization studies .
Q. How should researchers address stereochemical verification of the (2S,4S) configuration in this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Compare retention times with synthetic epimers. For ambiguous cases, employ X-ray crystallography or NOESY NMR to confirm spatial arrangements of methyl and piperidine groups .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- LC-MS : Confirm molecular weight ([M+H]<sup>+</sup> at m/z ~600–650) and detect sulfonamide or arginine-related fragments.
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for piperidine (δ 2.5–3.5 ppm), tetrahydroquinoline (δ 6.8–7.2 ppm), and arginine side chains (δ 1.6–1.9 ppm for guanidinyl protons) .
- HPLC-UV : Monitor purity (>98%) using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential sulfonamide intermediate toxicity .
- Neutralize waste streams containing sulfonic acids (e.g., with 10% NaHCO3) to prevent corrosion .
Advanced Research Questions
Q. How can contradictory data in stereochemical or bioactivity studies be resolved?
- Methodological Answer :
- For conflicting stereochemistry results (e.g., co-eluting epimers), use dynamic chromatography with temperature-controlled columns to enhance separation .
- Re-evaluate bioactivity assays (e.g., receptor binding) under standardized conditions (pH 7.4, 37°C) to rule out artifactual effects from impurities or solvent interactions .
Q. What strategies are effective for identifying and quantifying trace impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to generate degradants. Use LC-HRMS to identify sulfonic acid cleavage products or oxidized arginine residues .
- Impurity Profiling : Compare with pharmacopeial standards (e.g., EP/ USP monographs) for sulfonamide-related impurities, such as bis-sulfonylated byproducts .
Q. How can computational models predict the compound’s pharmacokinetic or target-binding properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the tetrahydroquinoline sulfonamide moiety and hydrophobic enzyme pockets (e.g., serine proteases).
- ADMET Prediction : Use tools like SwissADME to estimate BBB permeability (logBB >0.3) or CYP inhibition risks, guided by structural analogs .
Q. What experimental designs are recommended for studying bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Perform dose-response curves (0.1–100 µM) with a fluorogenic substrate (e.g., Z-Gly-Pro-AMC for prolyl endopeptidases). Calculate IC50 and Ki using nonlinear regression .
- Control for Non-Specific Binding : Include a scrambled peptide or inactive stereoisomer to validate target specificity .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer :
- Low-Temperature Quenching : For acid-sensitive intermediates (e.g., tert-butoxycarbonyl-protected piperidines), use cold (−20°C) aqueous workups to prevent decomposition .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
